Methyl 5-(2-methoxy-2-oxoethyl)-1h-imidazole-4-carboxylate
Description
Chemical Structure and Properties
Methyl 5-(2-methoxy-2-oxoethyl)-1H-imidazole-4-carboxylate (CAS: 92503-06-5) is an imidazole derivative with the molecular formula C₉H₁₁N₂O₄S and a molecular weight of 243.26 g/mol . Its structure features:
- A central 1H-imidazole ring substituted at the 4-position with a methyl carboxylate group.
- A 5-position substituent consisting of a 2-methoxy-2-oxoethyl group.
- A 2-methylsulfanyl (S-methyl) group.
This compound belongs to a class of imidazole-based molecules known for their diverse applications in medicinal chemistry, catalysis, and materials science.
Properties
IUPAC Name |
methyl 5-(2-methoxy-2-oxoethyl)-1H-imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-6(11)3-5-7(8(12)14-2)10-4-9-5/h4H,3H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEGSUGWGOBEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=CN1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283997 | |
| Record name | Methyl 5-(2-methoxy-2-oxoethyl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52605-87-5 | |
| Record name | NSC34776 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 5-(2-methoxy-2-oxoethyl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-methoxy-2-oxoethyl)-1h-imidazole-4-carboxylate typically involves the reaction of imidazole derivatives with appropriate esterifying agents. One common method involves the esterification of 5-(2-methoxy-2-oxoethyl)-1h-imidazole-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-methoxy-2-oxoethyl)-1h-imidazole-4-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, alcohol derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
Methyl 5-(2-methoxy-2-oxoethyl)-1H-imidazole-4-carboxylate serves as an intermediate in the synthesis of complex imidazole derivatives. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Research has indicated potential biological activities for this compound, including:
- Antimicrobial Properties: Studies have shown that imidazole derivatives exhibit activity against various bacterial strains.
- Antifungal Activity: The compound is being investigated for its efficacy against fungal pathogens, which could lead to new antifungal agents.
Pharmaceutical Development
There is ongoing research into the pharmacological properties of this compound. Its imidazole ring structure is associated with several biological activities, making it a candidate for drug development targeting specific diseases .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of various imidazole derivatives, including this compound. Results demonstrated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for therapeutic applications .
Case Study 2: Synthesis of Novel Derivatives
Research conducted on microwave-assisted synthesis techniques highlighted the efficiency of producing diversely functionalized imidazole derivatives from this compound. The study emphasized the ability to modulate substituents at various positions on the imidazole ring, enhancing the compound's versatility in medicinal chemistry .
Mechanism of Action
The mechanism of action of Methyl 5-(2-methoxy-2-oxoethyl)-1h-imidazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Core
The imidazole ring’s substitution pattern significantly influences chemical reactivity, solubility, and biological activity. Below is a comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Effects on Reactivity : The 2-methoxy-2-oxoethyl group in the target compound introduces both ester and ether functionalities, enhancing polarity compared to simpler analogs like Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate. This may improve solubility in polar solvents but reduce membrane permeability in biological systems .
- Sulfur vs. Nitrogen Substituents : The 2-methylsulfanyl group distinguishes the target compound from nitrogen-substituted analogs (e.g., 5-nitroimidazoles in ). Sulfur-containing imidazoles often exhibit unique redox properties and metal-binding capabilities .
- Biological Relevance : Compounds like 5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline demonstrate activity in biochemical assays, suggesting that the target compound’s structural features (e.g., carboxylate esters) could be tailored for similar applications, such as enzyme inhibition or receptor modulation .
Stability and Reactivity :
- Unlike simpler imidazoles (e.g., Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate), the target compound’s 2-methoxy-2-oxoethyl group may confer susceptibility to hydrolysis under acidic or basic conditions, requiring careful storage .
Biological Activity
Methyl 5-(2-methoxy-2-oxoethyl)-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article presents a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure : The compound is classified as an imidazole derivative, characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The IUPAC name is this compound, with the molecular formula .
Synthesis : The synthesis typically involves the esterification of 5-(2-methoxy-2-oxoethyl)-1H-imidazole-4-carboxylic acid with methanol in the presence of a catalyst, such as sulfuric acid. This reaction is usually performed under reflux conditions to ensure complete conversion .
Antimicrobial Properties
This compound has been studied for its antimicrobial and antifungal properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, related imidazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .
| Bacterial Strain | MIC (µM) | Activity |
|---|---|---|
| Bacillus subtilis | 4.69 | Moderate |
| Staphylococcus aureus | 5.64 | Moderate |
| Escherichia coli | 8.33 | Moderate |
| Pseudomonas aeruginosa | 13.40 | Moderate |
The mechanism of action for this compound involves interactions with specific molecular targets within microbial cells. It may inhibit key enzymes or disrupt cellular processes, leading to antimicrobial effects. The exact pathways remain to be fully elucidated but are thought to involve enzyme modulation similar to other imidazole derivatives .
Research Findings and Case Studies
Recent studies have investigated the biological activity of this compound alongside other derivatives:
- Antifungal Activity : A study demonstrated that related compounds exhibited antifungal activity against Candida albicans with MIC values around 0.0048 mg/mL, indicating strong potential for therapeutic applications .
- Pharmacological Potential : Ongoing research aims to explore this compound's potential as a pharmacological agent, particularly in drug development targeting various diseases .
- Comparative Studies : Comparative analyses with similar compounds have highlighted unique reactivity patterns and biological activities attributed to the imidazole ring structure, which may enhance its efficacy in specific applications .
Q & A
Q. What are the recommended synthetic routes for Methyl 5-(2-methoxy-2-oxoethyl)-1H-imidazole-4-carboxylate?
A common method involves alkylation of imidazole precursors. For example, brominated intermediates (e.g., 1-bromo-2-(bromomethyl)benzene) can react with imidazole derivatives under basic conditions to introduce substituents at the N1 position . Optimized protocols include using polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to improve yields. Post-synthesis purification via column chromatography with silica gel and ethyl acetate/hexane eluents is critical to isolate the target compound .
Q. How should researchers handle this compound safely in the laboratory?
Safety protocols emphasize:
- Ventilation : Use fume hoods to avoid inhalation of dust .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. What spectroscopic and chromatographic methods confirm its structural identity and purity?
- NMR : and NMR identify substituent positions (e.g., methyl ester peaks at δ ~3.7 ppm for , ~170 ppm for ) .
- IR : Carboxylate C=O stretches appear near 1700–1750 cm .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX, Mercury) resolve structural ambiguities?
- SHELXL : Refines crystal structures using high-resolution X-ray data, particularly for resolving disorder in flexible substituents (e.g., methoxy groups) .
- Mercury : Visualizes hydrogen-bonding networks and packing motifs, aiding in polymorphism studies . Advanced features like void analysis assess crystal stability .
Q. What challenges arise in interpreting hydrogen-bonding networks in its crystal lattice?
Graph-set analysis (e.g., Etter’s rules) is essential to classify motifs (e.g., rings). Ambiguities occur when multiple donors/acceptors compete, requiring DFT calculations to validate energetically favorable interactions . Contradictions between experimental and predicted bond lengths may indicate dynamic disorder .
Q. How can Pd-catalyzed C–H functionalization modify the imidazole core?
Pd(0) catalysts enable direct arylation at the C2 position. For example, coupling with aryl bromides under ligand-free conditions (e.g., Pd(OAc), KCO, DMF, 120°C) introduces biaryl motifs while preserving the carboxylate group . Monitoring reaction progress via TLC ensures minimal side-product formation.
Q. What strategies optimize purity in derivative synthesis (e.g., triazole-linked analogs)?
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) requires rigorous exclusion of oxygen (e.g., N atmosphere) to prevent Cu(II) oxidation .
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to remove unreacted starting materials. Purity is confirmed via melting point consistency and LC-MS .
Q. How do structural analogs differ in bioactivity?
Comparative studies of analogs (e.g., ethyl vs. methyl esters) reveal:
- Enzyme Inhibition : Bulkier esters reduce binding to imidazole-gated receptors (e.g., GABA) due to steric hindrance .
- Solubility : Hydroxymethyl derivatives (e.g., Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate) exhibit improved aqueous solubility, enhancing pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
